molecular formula C18H34OSn B13693374 Tributyl(5-ethyl-2-furyl)stannane

Tributyl(5-ethyl-2-furyl)stannane

Cat. No.: B13693374
M. Wt: 385.2 g/mol
InChI Key: LDAAQJRHYKKMAC-UHFFFAOYSA-N
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Description

Tributyl(5-ethyl-2-furyl)stannane is an organotin compound with the molecular formula C18H34OSn. It is characterized by the presence of a tin atom bonded to three butyl groups and a 5-ethyl-2-furyl group. This compound is of interest due to its applications in organic synthesis and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5-ethyl-2-furyl)stannane can be synthesized through the reaction of tributyltin hydride with 5-ethyl-2-furyl halides under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-ethyl-2-furyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major products are typically hydrocarbons or reduced organic compounds.

    Substitution: The products depend on the nucleophile used but often include new organotin compounds.

    Oxidation: Organotin oxides or hydroxides are common products.

Scientific Research Applications

Tributyl(5-ethyl-2-furyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(5-ethyl-2-furyl)stannane involves the formation of radicals. The tin-hydrogen bond in the compound is relatively weak, allowing for the easy formation of tin radicals under appropriate conditions. These radicals can then participate in various chemical reactions, including hydrogen abstraction and radical addition . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(5-ethyl-2-furyl)stannane is unique due to the presence of the 5-ethyl-2-furyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where the 5-ethyl-2-furyl group is required .

Properties

Molecular Formula

C18H34OSn

Molecular Weight

385.2 g/mol

IUPAC Name

tributyl-(5-ethylfuran-2-yl)stannane

InChI

InChI=1S/C6H7O.3C4H9.Sn/c1-2-6-4-3-5-7-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

LDAAQJRHYKKMAC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CC

Origin of Product

United States

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